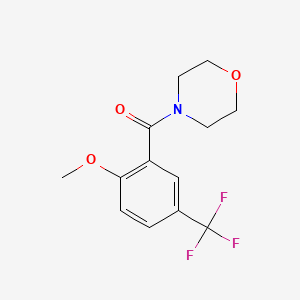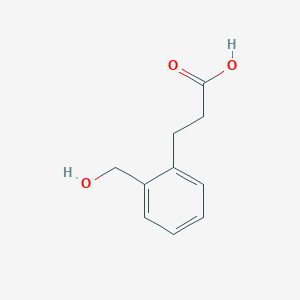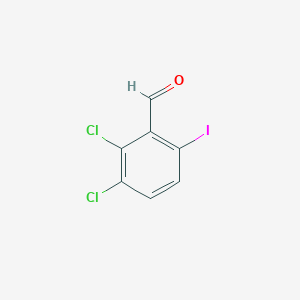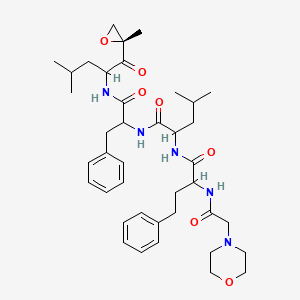
(2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxy group, a trifluoromethyl group, and a morpholino group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)phenyl isocyanate with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.
化学反応の分析
Types of Reactions
(2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce amines or alcohols.
科学的研究の応用
(2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
類似化合物との比較
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate
- 2-Methoxy-5-(trifluoromethyl)phenol
- 2-Ethoxy-5-trifluoromethylphenylboronic acid
Uniqueness
(2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone stands out due to the presence of the morpholino group, which imparts unique chemical and biological properties. This makes it more versatile and potentially more effective in certain applications compared to its analogs.
特性
分子式 |
C13H14F3NO3 |
|---|---|
分子量 |
289.25 g/mol |
IUPAC名 |
[2-methoxy-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H14F3NO3/c1-19-11-3-2-9(13(14,15)16)8-10(11)12(18)17-4-6-20-7-5-17/h2-3,8H,4-7H2,1H3 |
InChIキー |
FIPSRPSIZJYJOE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)




![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)


![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781535.png)
![2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid](/img/structure/B14781543.png)
![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)
![7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B14781555.png)
